![molecular formula C15H22N4O4 B2842139 tert-Butyl 1-(5-nitropyridine-2-yl)piperidine-4-ylcarbamate CAS No. 252577-83-6](/img/structure/B2842139.png)
tert-Butyl 1-(5-nitropyridine-2-yl)piperidine-4-ylcarbamate
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Overview
Description
“tert-Butyl 1-(5-nitropyridine-2-yl)piperidine-4-ylcarbamate” is a chemical compound with the molecular formula C15H22N4O4 . It is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms .
Synthesis Analysis
The synthesis of piperidine derivatives, such as “tert-Butyl 1-(5-nitropyridine-2-yl)piperidine-4-ylcarbamate”, is an important task in modern organic chemistry . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an ongoing research area .Molecular Structure Analysis
The molecular structure of “tert-Butyl 1-(5-nitropyridine-2-yl)piperidine-4-ylcarbamate” includes a piperidine ring, a nitropyridine group, and a carbamate group . The exact three-dimensional structure would require further analysis using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
Piperidine derivatives are involved in a variety of intra- and intermolecular reactions leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The specific reactions that “tert-Butyl 1-(5-nitropyridine-2-yl)piperidine-4-ylcarbamate” undergoes would depend on the reaction conditions and the presence of other reactants.Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl 1-(5-nitropyridine-2-yl)piperidine-4-ylcarbamate” include a molecular weight of 322.36 . Further properties such as boiling point, solubility, and lipophilicity would require additional experimental data or computational predictions.Scientific Research Applications
Anti-Tubercular Agents
This compound has been used in the design and synthesis of potent anti-tubercular agents . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Treatment of Drug-Resistant Tuberculosis
The compound has shown potential in the treatment of drug-resistant tuberculosis . It has been found to exhibit significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
Synthesis of Ceftolozane
The compound is an important intermediate product in the synthesis of ceftolozane , a new intravenous fifth-generation cephalosporin antibiotic derived from the structural modification of FK518 . Ceftolozane has good tolerance, a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and strong antibacterial activity against Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa in in vivo and in vitro tests .
Synthesis of Jaspine B
The compound is also an intermediate in the synthesis of the natural product jaspine B , which was isolated from various sponges and endowed with cytotoxic activity against several human carcinoma cell lines .
Development of New Anti-TB Drugs
The compound has been used in the development of new and effective anti-TB drugs . Pyrazinamide (PZA) is a well-known front line prodrug and is used in the treatment of active TB . Reports reveal that the analogues of pyrazine and pyrazinamide can exhibit higher anti-TB activity against MTB .
Cytotoxicity Studies
The compound has been used in cytotoxicity studies . Most active compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells . The results indicate that the compounds are nontoxic to human cells .
Future Directions
The future directions in the research of “tert-Butyl 1-(5-nitropyridine-2-yl)piperidine-4-ylcarbamate” and similar piperidine derivatives likely involve the development of more efficient synthesis methods , the exploration of their biological activities , and their potential applications in the design of new drugs .
Mechanism of Action
Mode of Action
It is known that piperidine derivatives play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The specific interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The specific pathways and their downstream effects influenced by this compound require further investigation.
properties
IUPAC Name |
tert-butyl N-[1-(5-nitropyridin-2-yl)piperidin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O4/c1-15(2,3)23-14(20)17-11-6-8-18(9-7-11)13-5-4-12(10-16-13)19(21)22/h4-5,10-11H,6-9H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSLQMQHJCAOHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 1-(5-nitropyridine-2-yl)piperidine-4-ylcarbamate |
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